

# An In-depth Technical Guide to the Physicochemical Properties of Halomicin B

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## Compound of Interest

Compound Name: *Halomicin B*

Cat. No.: *B1236205*

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## Introduction

**Halomicin B** is a member of the ansamycin class of antibiotics, a group of naturally occurring macrocyclic compounds known for their antimicrobial activity. Like other ansamycins, **Halomicin B** exhibits activity against a range of bacteria. A comprehensive understanding of its physical and chemical properties is fundamental for its potential development as a therapeutic agent, enabling optimization of its formulation, delivery, and efficacy. This guide provides a detailed overview of the known physicochemical characteristics of **Halomicin B**, including its structural features, and spectral properties.

## Chemical and Physical Properties

While extensive quantitative data for **Halomicin B** is not widely available in publicly accessible literature, key identifiers and some qualitative properties have been reported. The molecular formula for **Halomicin B** is  $C_{43}H_{58}N_2O_{12}$  and its molecular weight is 794.93 g/mol [\[1\]](#)

Table 1: General Physicochemical Properties of **Halomicin B**

Property	Value	Source
Molecular Formula	C <sub>43</sub> H <sub>58</sub> N <sub>2</sub> O <sub>12</sub>	MedchemExpress
Molecular Weight	794.93	MedchemExpress[1]
Appearance	Yellow Amorphous Powder	Inferred from Halomicin C
Solubility	Soluble in Benzene, Dioxane	Inferred from Halomicin C

Note: Some properties are inferred from the closely related compound Halomicin C due to the limited availability of specific data for **Halomicin B**.

## Structural Elucidation

The chemical structure of **Halomicin B** was determined through spectroscopic and chemical methods by A. K. Ganguly and his team in 1974.[2][3][4] This foundational work established the ansamycin framework of the molecule.

## Spectral Data

The structural determination of **Halomicin B** relied on various spectroscopic techniques. While the specific raw data from the original 1974 publication by Ganguly et al. is not readily available in public databases, the study mentions the use of spectroscopic and chemical means for structure elucidation.[2][3][4] For researchers seeking to verify or expand upon this data, the primary reference is:

- Ganguly, A. K., Szmulewicz, S., Sarre, O. Z., Greeves, D., Morton, J., & McGlotten, J. (1974). Structure of **halomicin B**. Journal of the Chemical Society, Chemical Communications, (10), 395–396.

Detailed experimental protocols for obtaining such data would typically involve the following standard methodologies:

## Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework of the molecule.

- Methodology:
  - A sample of purified **Halomicin B** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - The solution is placed in an NMR tube.
  - <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, and to assign the full stereochemistry of the molecule.

#### Infrared (IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Methodology:
  - A small amount of dry **Halomicin B** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
  - The sample is placed in the beam of an FTIR (Fourier-transform infrared) spectrometer.
  - The resulting spectrum, showing absorption bands corresponding to specific functional groups (e.g., O-H, C=O, N-H, C-O), is recorded and analyzed.

#### Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.
- Methodology:
  - A dilute solution of **Halomicin B** is introduced into the mass spectrometer.

- High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to determine the accurate mass of the molecular ion.
- Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion, and the resulting fragment ions provide valuable information about the different structural components of the molecule.

## Logical Relationship of Physicochemical Properties

The interplay of **Halomicin B**'s physical and chemical properties is crucial for its biological activity and potential as a drug candidate. The following diagram illustrates the logical flow from its chemical structure to its biological function.

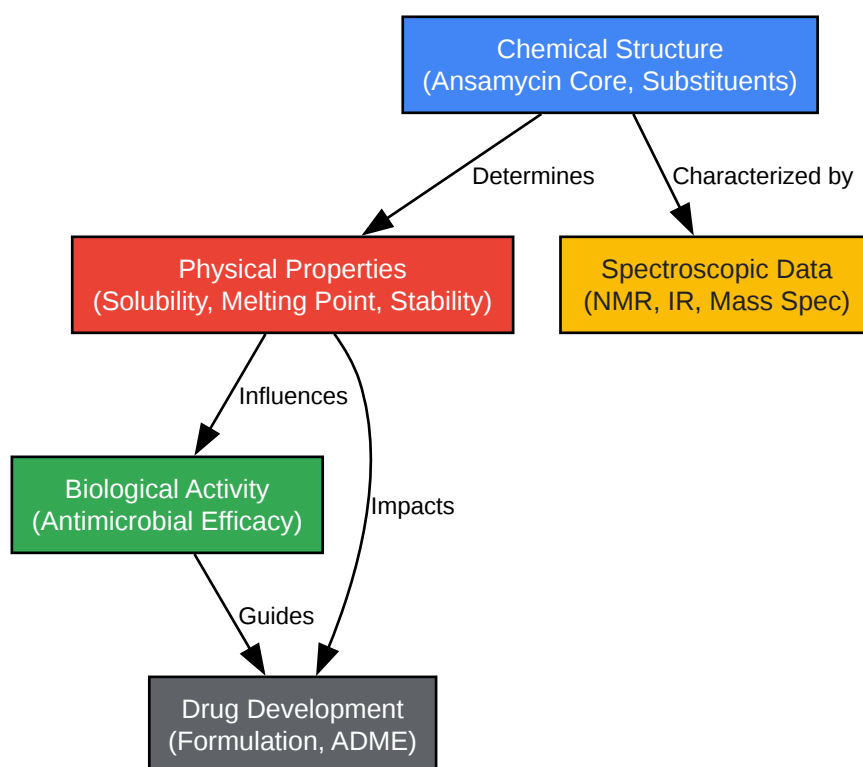


Figure 1: Relationship of Halomicin B Properties

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Caption: Logical flow from structure to drug development for **Halomicin B**.

## Conclusion

**Halomicin B**, a structurally interesting ansamycin antibiotic, holds potential for further investigation. While foundational structural work was completed in the 1970s, a comprehensive public repository of its quantitative physicochemical data remains limited. This guide summarizes the currently available information and outlines the standard experimental protocols necessary for a more detailed characterization. Further research to fully elucidate and publish the quantitative physical and chemical properties of **Halomicin B** is essential for advancing its potential in drug discovery and development.

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## References

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